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Compound of Interest

Compound Name: 5-Chloro-1,6-dimethyl-1H-indole

Cat. No.: B11912360

Get Quote

Technical Monograph: 5-Chloro-1,6-dimethyl-1H-
indole
Solubility, Stability, and Handling Protocols

Part 1: Compound Identity & Physicochemical
Profile[1]
Executive Summary: 5-Chloro-1,6-dimethyl-1H-indole is a lipophilic, electron-rich

heteroaromatic compound.[1] Unlike its parent scaffold (indole), the N-methylation at position 1

eliminates the hydrogen bond donor capability, significantly reducing water solubility and

altering its acid-base profile. The 5-chloro and 6-methyl substituents create a "push-pull"

electronic effect that modulates the reactivity of the C2-C3 double bond, the primary site of

oxidative degradation.[1]
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Property Data / Prediction Confidence Level

CAS Number 1780783-03-0 Verified

Molecular Formula C₁₀H₁₀ClN Verified

Molecular Weight 179.65 g/mol Verified

Appearance
Off-white to pale yellow

crystalline solid
High (Analog-based)

Predicted LogP 3.6 – 4.1 High (Calculated)

pKa (Conjugate Acid)
~ -2.0 to -3.0 (Protonation at

C3)
Medium

H-Bond Donors 0 (N-methylated) Verified

H-Bond Acceptors 1 (Indole Nitrogen) Verified

Part 2: Solubility Assessment
Theoretical Solubility Profile
The N-methylation renders the molecule highly lipophilic. It lacks the ability to donate hydrogen

bonds to water, resulting in negligible aqueous solubility.

Aqueous Media: Practically insoluble (< 0.1 mg/mL). Requires co-solvents (DMSO, PEG-

400) or cyclodextrin complexation for biological assays.

Organic Solvents: High solubility expected in chlorinated solvents (DCM, Chloroform) and

polar aprotic solvents (DMSO, DMF). Moderate solubility in alcohols (Methanol, Ethanol).

Solvent Compatibility Table
Use this table to select vehicles for synthesis or bioassays.
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Solvent Class Specific Solvent Predicted Solubility Application Notes

Polar Aprotic DMSO High (> 50 mg/mL)
Preferred for stock

solutions (20 mM).[1]

Polar Aprotic DMF High (> 50 mg/mL)

Good alternative to

DMSO; harder to

remove.

Chlorinated DCM / CH₂Cl₂ High (> 100 mg/mL)
Ideal for extraction

and chromatography.

Alcohol Methanol
Moderate (10–30

mg/mL)

Use HPLC grade;

avoid for long-term

storage (protic).

Non-Polar Hexane Low (< 1 mg/mL)

Useful as an anti-

solvent for

crystallization.

Aqueous PBS (pH 7.4) Insoluble

Requires

surfactant/co-solvent

(e.g., 0.5% Tween

80).

Experimental Protocol: Kinetic Solubility Determination
This self-validating protocol determines the equilibrium solubility in a specific matrix.[1]

Materials: 5-Chloro-1,6-dimethyl-1H-indole, Test Solvent (e.g., PBS + 5% DMSO), 0.45 µm

PTFE Syringe Filter, HPLC system.[1]

Saturation: Add excess solid compound (~5 mg) to 1 mL of the test solvent in a glass vial.

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

Filtration: Filter the supernatant using a 0.45 µm PTFE filter (prevents adsorption of lipophilic

compounds compared to Nylon).

Quantification: Dilute filtrate 1:100 in Acetonitrile and analyze via HPLC-UV (254 nm).
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Validation:

Check: If the solid fully dissolves, the solution is not saturated. Repeat with more solid.

Control: Run a standard curve (1–100 µg/mL) to quantify.

Part 3: Stability & Degradation Profile[1]
Critical Degradation Pathways
Indoles are notoriously sensitive to oxidation and acid-catalyzed polymerization.[1]

Oxidative Instability (The "Indolenine" Route):

The electron-rich C2=C3 double bond is susceptible to attack by singlet oxygen or

peroxides.[1]

Mechanism:[1][2] Formation of a C3-hydroperoxide intermediate, leading to ring cleavage

(oxidative cleavage) or formation of oxindole derivatives.

Impact of Substituents: The 5-Cl group (electron-withdrawing) slightly stabilizes the ring

against oxidation compared to unsubstituted indole, but the 1,6-dimethyl groups (electron-

donating) reactivate it.[1] Net Result: Moderate sensitivity to air/light.

Acid Sensitivity (Dimerization):

Strong acids protonate C3, generating an electrophilic iminium ion (indoleninium).

This ion attacks a neutral indole molecule, forming dimers/trimers.[2]

Mitigation: N-methylation prevents N-deprotonation but does not stop C3 protonation.[1]

Avoid strong mineral acids.

Visualization: Degradation Logic
The following diagram illustrates the logical flow of stress testing and potential degradation

routes.
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Figure 1: Predicted degradation pathways for 5-Chloro-1,6-dimethyl-1H-indole under stress

conditions.[1] Note the stability in base due to N-methylation, contrasted with sensitivity to

oxidation and acid.[1]

Experimental Protocol: Forced Degradation (Stress
Testing)
Use this protocol to establish the "shelf-life" and storage conditions.

Objective: Identify degradation products and stability limits. Concentration: 1 mg/mL in

Acetonitrile/Water (50:50).

Acid Hydrolysis: Add 0.1 N HCl. Incubate at 60°C for 4 hours.

Expectation: Potential dimerization. Monitor for new peaks at higher Retention Time (RT)

in HPLC (dimers are more lipophilic).

Base Hydrolysis: Add 0.1 N NaOH. Incubate at 60°C for 4 hours.

Expectation: High stability.[3] Minimal degradation expected.

Oxidation: Add 3% H₂O₂. Incubate at Room Temp (RT) for 2 hours.

Expectation: Rapid formation of oxindoles (lower RT peaks, more polar).

Photostability: Expose solid and solution to UV/VIS light (ICH Q1B standard) for 24 hours.
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Expectation: Yellowing of solid (surface oxidation).

Part 4: Handling & Storage Recommendations
Based on the SPR analysis and stability profile, the following storage protocols are mandatory

to maintain purity >98%.

Primary Storage:

Temperature: Refrigerate at 2–8°C for short term (< 1 month); -20°C for long term.

Atmosphere: Store under Argon or Nitrogen. The N-methyl group does not prevent C2-C3

oxidation by atmospheric oxygen.[1]

Container: Amber glass vials (Type I borosilicate) with PTFE-lined screw caps.[1]

Solution Handling:

Prepare stock solutions in anhydrous DMSO.

Avoid leaving solutions in transparent vessels on the benchtop; indoles are photo-labile.

Do not store in protic solvents (Methanol/Water) for >24 hours unless frozen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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